A Technical Guide to 6-Bromo-7-fluoro-2,3-dihydrobenzodioxine: Structure, Synthesis, and Applications
A Technical Guide to 6-Bromo-7-fluoro-2,3-dihydrobenzodioxine: Structure, Synthesis, and Applications
A Technical Guide to 6-Bromo-7-fluoro-2,3-dihydrobenzo[1][2]dioxine: Structure, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-7-fluoro-2,3-dihydrobenzo[1][2]dioxine is a halogenated aromatic ether that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzene ring, provides multiple points for chemical modification, making it a valuable intermediate in the development of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic route, expected spectroscopic signatures, and its primary applications in medicinal chemistry and materials science.
Chemical Identity and Physicochemical Properties
6-Bromo-7-fluoro-2,3-dihydrobenzo[1][2]dioxine is a disubstituted benzodioxane derivative. The presence of the electron-withdrawing fluorine atom and the synthetically versatile bromine atom on adjacent positions of the aromatic ring makes this a highly functionalized and sought-after intermediate.[1] Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 69464-29-5 | [1] |
| Molecular Formula | C₈H₆BrFO₂ | [1] |
| Molecular Weight | 233.03 g/mol | [1] |
| SMILES | C1COC2=CC(=C(C=C2O1)F)Br | [1] |
| InChI Key | UHWXQRYGEVQHGN-UHFFFAOYSA-N | |
| Appearance | Not specified, likely a solid at room temperature | |
| Purity | Commercially available at ≥98% | [1] |
| Storage Conditions | Store at room temperature under an inert atmosphere | [1] |
Proposed Synthesis and Mechanism
The synthesis of the 2,3-dihydrobenzo[1][2]dioxine scaffold is most reliably achieved via a Williamson ether synthesis, involving the reaction of a catechol derivative with a 1,2-dihaloethane.[3] This approach ensures high regioselectivity and good yields.
Synthetic Scheme:
The proposed synthesis starts from commercially available 4-bromo-5-fluorobenzene-1,2-diol (4-bromo-5-fluorocatechol). This precursor undergoes a double intramolecular Sₙ2 reaction with 1,2-dibromoethane in the presence of a weak base to yield the target compound.
Detailed Experimental Protocol
This protocol is adapted from a general method for the synthesis of related benzodioxine structures.[3]
-
Reaction Setup: To a suspension of 4-bromo-5-fluorocatechol (1.0 eq) and potassium carbonate (K₂CO₃, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL per mmol of catechol), add 1,2-dibromoethane (1.0 eq).
-
Causality: DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the deprotonated catechol. K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl groups.
-
-
Reaction Execution: The reaction mixture is stirred vigorously under reflux (approx. 153 °C) for 10-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (3x).
-
Causality: The addition of water quenches the reaction and dissolves the inorganic salts (e.g., KBr, excess K₂CO₃). Ethyl acetate is used as the extraction solvent due to the product's high solubility in it and its immiscibility with water.
-
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 6-Bromo-7-fluoro-2,3-dihydrobenzo[1][2]dioxine.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure relies on a combination of modern spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals. The four protons on the saturated dioxane ring should appear as a complex multiplet around 4.3 ppm.[3] The two aromatic protons will appear as doublets in the aromatic region (6.8-7.5 ppm), with their chemical shifts and coupling constants influenced by the adjacent bromine and fluorine atoms.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 8 unique signals, corresponding to the 8 carbon atoms in the molecule, confirming the C₂ symmetry is broken by the substitution pattern.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z ≈ 233 and a characteristic M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic stretching vibrations for the C-O ether bonds, aromatic C=C bonds, and the distinctive, strong C-F and C-Br stretching peaks in the fingerprint region (typically 1250-1000 cm⁻¹ for C-F and 680-515 cm⁻¹ for C-Br).[4]
Applications in Research and Development
6-Bromo-7-fluoro-2,3-dihydrobenzo[1][2]dioxine is primarily utilized as a versatile intermediate in organic synthesis.[1] Its value lies in the orthogonal reactivity of its halogen substituents.
-
Medicinal Chemistry: The benzodioxine scaffold is a privileged structure found in numerous biologically active compounds, including potent inhibitors of enzymes like Poly(ADP-ribose)polymerase 1 (PARP1).[3] The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a final drug candidate, making fluorinated building blocks highly desirable.[5][6] The bromine atom can be readily converted into other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or used to introduce lithiated species, allowing for the construction of complex molecular architectures.
-
Materials Science: This compound can also serve as a monomer or precursor in the synthesis of advanced polymers and functional materials where specific electronic and physical properties are required.[1]
Safety, Handling, and Storage
As a laboratory chemical, 6-Bromo-7-fluoro-2,3-dihydrobenzo[1][2]dioxine should be handled with appropriate care.
-
Hazard Classification: It is classified as harmful if swallowed (H302).[1] It may also cause skin and eye irritation.[2][7]
-
Handling: Use of standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[7][8]
-
Storage: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1]
Conclusion
6-Bromo-7-fluoro-2,3-dihydrobenzo[1][2]dioxine is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its well-defined structure, characterized by a potent combination of a stable fluorinated aromatic ring and a synthetically versatile bromine handle, makes it an ideal starting point for the synthesis of novel and complex molecules. The synthetic route is robust and scalable, ensuring its accessibility for advanced research and development projects.
References
-
Highly Functional 6-Bromo-7-Fluoro-2,3-Dihydrobenzo[b][1][2]dioxine. Vertex AI Search.
- 6 - SAFETY D
-
An improved synthesis of substituted dibenzo[1][2]dioxines. ResearchGate.
- SAFETY D
-
A new synthesis of 2,3-dihydrobenzo[1][2]dioxine and 3,4-dihydro-2H-benzo[1][2]oxazine derivatives by tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. PubMed.
- Safety D
-
A New Synthesis of 2,3-Dihydrobenzo[1][2]dioxine and 3,4-Dihydro-2 H -benzo[1][2]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. ResearchGate.
- Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. MDPI.
-
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Center for Biotechnology Information.
- SAFETY D
- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.
- Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Deriv
- Halogenated Organic Compounds. Spectroscopy Online.
-
6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][9]dioxin-4-one. PubChem.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
-
7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-6-amine. CymitQuimica.
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
- 6-bromo Deriv
- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube.
- Case studies of fluorine in drug discovery.
Sources
- 1. Pannellum [gis.humboldt.edu]
- 2. fishersci.com [fishersci.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
